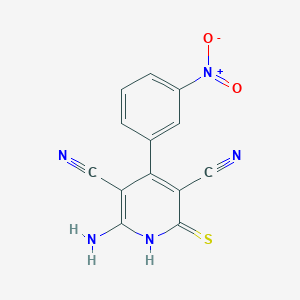

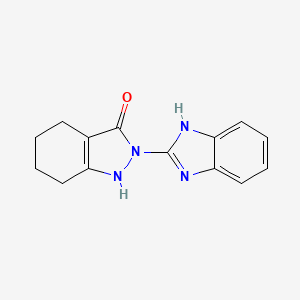

![molecular formula C24H30N2O3S B4624494 N~1~-[2-(1-环己烯-1-基)乙基]-N~2~-(2,3-二甲苯基)-N~2~-(苯磺酰基)甘氨酰胺](/img/structure/B4624494.png)

N~1~-[2-(1-环己烯-1-基)乙基]-N~2~-(2,3-二甲苯基)-N~2~-(苯磺酰基)甘氨酰胺

描述

Synthesis Analysis

The synthesis of related compounds often involves cyclopropanation reactions, where sulfur ylides are used to introduce cyclopropane rings into organic molecules, providing a method to generate constrained analogs of bioactive compounds. For example, ethyl N-(diphenylmethylene)glycinate has been used under solid-liquid phase-transfer catalysis conditions for monoalkylations and Michael additions, leading to α-alkylated amino acid derivatives (López et al., 1996).

Molecular Structure Analysis

The molecular structure of similar compounds often involves complex stereochemistry and ring systems. For instance, the synthesis of ethyl cis-(1S,2R/1R,2S)-2-aminocyclohex-1-yl-N-(thymin-1-yl-acetyl) glycinate via enzymatic resolution involves a cyclohexane ring adopting a chair conformation, indicative of the complex stereochemical considerations in these molecules (Govindaraju et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often utilize cyclopropanation and Michael addition reactions. For instance, the Michael addition of ethyl glyoxylate derived azomethine ylides allows the diastereoselective synthesis of new polysubstituted pyrrolidine derivatives, highlighting the reactivity and versatility of these compounds in constructing complex molecular architectures (Mancebo‐Aracil et al., 2013).

Physical Properties Analysis

The physical properties of compounds like N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2,3-dimethylphenyl)-N2-(phenylsulfonyl)glycinamide can be inferred from studies on similar molecules. For example, the characterization of electrolyte mixtures for Li/S cells provides insights into the ionic conductivity and thermal stability, which are critical physical properties for the application of these compounds in various fields (Shin & Cairns, 2008).

Chemical Properties Analysis

The chemical properties of such compounds are often explored through their reactivity in specific reactions. For instance, the study of nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0) reveals insights into the regioselectivity and potential for creating diverse molecular structures, which is essential for understanding the reactivity patterns of these complex molecules (Stolle et al., 1992).

科学研究应用

钯(0)催化的亲核取代反应

钯(0)催化促进的1-烯基环丙基酯的亲核取代反应已被研究其合成潜力。这些反应允许区域选择性地形成环丙亚烷基乙基衍生物,表现出高反应性,并为复杂分子合成提供构建模块。这一过程凸显了钯催化在修饰环丙基环中的重要性,这一特征可能与指定化合物(Stolle 等,1992)的衍生物有关。

标记化合物的合成

碳-14和氚标记格列本脲的合成突出了将同位素标记引入分子以用于追踪和研究目的的重要性。尽管重点是格列本脲,但该方法可应用于合成标记版本的N1-[2-(1-环己烯-1-基)乙基]-N2-(2,3-二甲苯基)-N2-(苯磺酰基)甘氨酰胺用于研究目的(Hsi,1973)。

电解质混合物的表征

在电化学领域,涉及各种化合物的Li/S电池电解质混合物的表征证明了复杂分子在增强电池系统性能中的效用。此类研究可以提供对N1-[2-(1-环己烯-1-基)乙基]-N2-(2,3-二甲苯基)-N2-(苯磺酰基)甘氨酰胺在储能技术中的电化学性质和应用的见解(Shin & Cairns,2008)。

用于Cu2+检测的荧光传感器

开发水溶性磺酸盐-Salen型配体用于选择性和灵敏地检测水和活细胞中的Cu2+,为化学传感提供了一种新颖的方法。这一研究领域可能为N1-[2-(1-环己烯-1-基)乙基]-N2-(2,3-二甲苯基)-N2-(苯磺酰基)甘氨酰胺在新型荧光传感器设计中的应用提供机会(Zhou 等,2012)。

缓蚀性能

研究1,3,5-三嗪基脲衍生物作为1 N HCl中低碳钢的缓蚀剂证明了有机化合物在保护金属免受腐蚀方面的潜力。该应用与探索N1-[2-(1-环己烯-1-基)乙基]-N2-(2,3-二甲苯基)-N2-(苯磺酰基)甘氨酰胺在类似环境中的缓蚀性能相关(Mistry 等,2011)。

属性

IUPAC Name |

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3S/c1-19-10-9-15-23(20(19)2)26(30(28,29)22-13-7-4-8-14-22)18-24(27)25-17-16-21-11-5-3-6-12-21/h4,7-11,13-15H,3,5-6,12,16-18H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDJCAAKISGIRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(CC(=O)NCCC2=CCCCC2)S(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

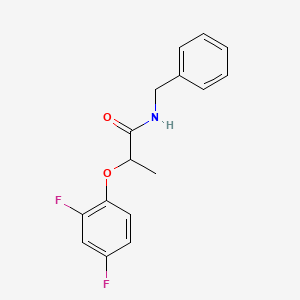

![1-[5-(3-methylphenoxy)pentyl]piperidine](/img/structure/B4624416.png)

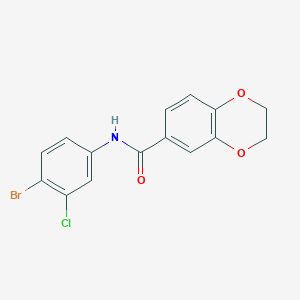

![methyl [3-(4-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4624432.png)

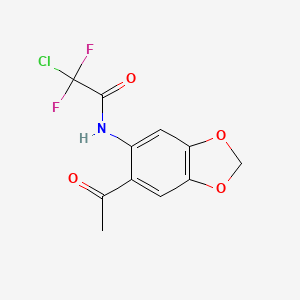

![isopropyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4624435.png)

![N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4624444.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4624484.png)

![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole](/img/structure/B4624492.png)

![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4624509.png)

![4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4624517.png)

![5-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4624525.png)